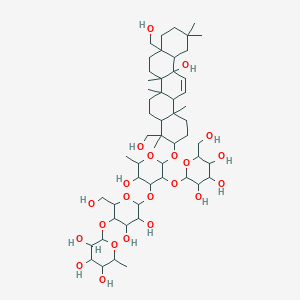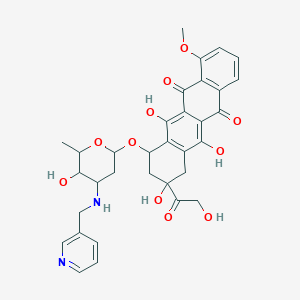
N-(3-Pyridylmethyl)adriamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Pyridylmethyl)adriamycin (PYMA) is a synthetic anthracycline derivative that has gained significant attention in the field of cancer research due to its promising anti-tumor activity. Despite its structural similarity to the widely used anti-cancer drug doxorubicin, PYMA exhibits distinct pharmacological properties that make it a potential candidate for further development as an anti-cancer agent.
Mécanisme D'action
N-(3-Pyridylmethyl)adriamycin exerts its anti-tumor activity through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS). These mechanisms lead to DNA damage and ultimately cell death in cancer cells.
Effets Biochimiques Et Physiologiques
N-(3-Pyridylmethyl)adriamycin has been shown to induce apoptosis and cell cycle arrest in cancer cells, while exhibiting minimal toxicity in normal cells. In addition to its anti-tumor activity, N-(3-Pyridylmethyl)adriamycin has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Pyridylmethyl)adriamycin has several advantages over other anti-cancer drugs, including its potency and broad-spectrum activity against various cancer cell types. However, its use in clinical settings is limited by its potential cardiotoxicity and the development of drug resistance in some cancer cells.
Orientations Futures
Further research is needed to explore the potential of N-(3-Pyridylmethyl)adriamycin as a novel anti-cancer agent. Possible future directions include the development of N-(3-Pyridylmethyl)adriamycin-based combination therapies, the investigation of its potential for use in immunotherapy, and the exploration of its activity against other diseases, such as viral infections.
Conclusion
In conclusion, N-(3-Pyridylmethyl)adriamycin is a promising anti-cancer agent that exhibits potent anti-tumor activity through multiple mechanisms. While its use in clinical settings is currently limited, further research may lead to the development of N-(3-Pyridylmethyl)adriamycin-based therapies that could have a significant impact on cancer treatment.
Méthodes De Synthèse
N-(3-Pyridylmethyl)adriamycin is synthesized through a multi-step process that involves the reaction of adriamycin with pyridine-3-carbaldehyde. The resulting product is then purified through a series of chromatography steps to obtain pure N-(3-Pyridylmethyl)adriamycin.
Applications De Recherche Scientifique
N-(3-Pyridylmethyl)adriamycin has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. In vitro studies have shown that N-(3-Pyridylmethyl)adriamycin exhibits potent cytotoxicity against a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. Additionally, N-(3-Pyridylmethyl)adriamycin has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
Propriétés
Numéro CAS |
145843-38-5 |
|---|---|
Nom du produit |
N-(3-Pyridylmethyl)adriamycin |
Formule moléculaire |
C33H34N2O11 |
Poids moléculaire |
634.6 g/mol |
Nom IUPAC |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |
Clé InChI |
GGTVPUWEBRGMCO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Autres numéros CAS |
145843-38-5 |
Synonymes |
N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



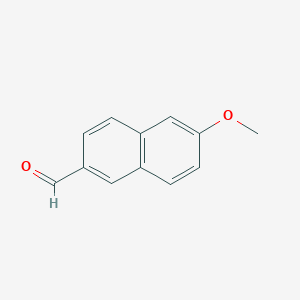
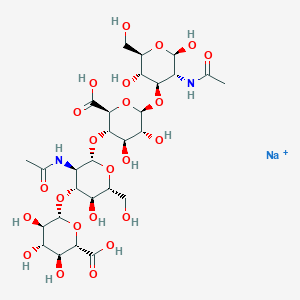
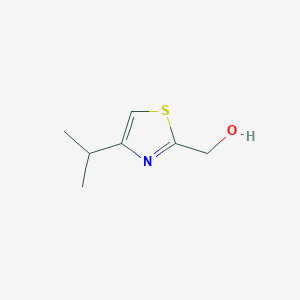
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
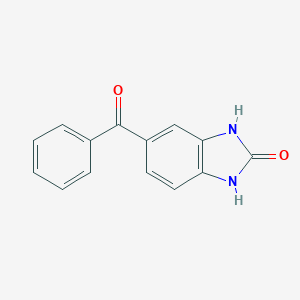
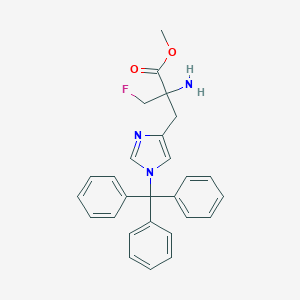
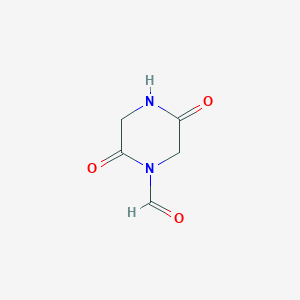
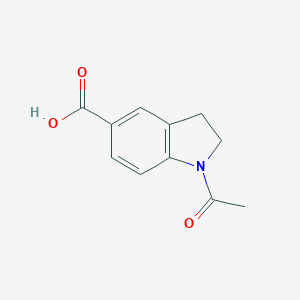
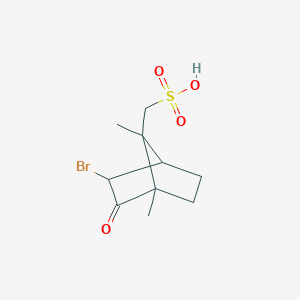
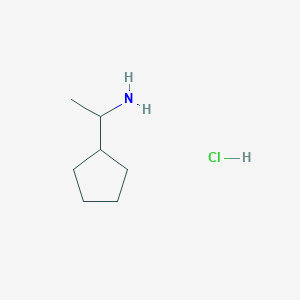
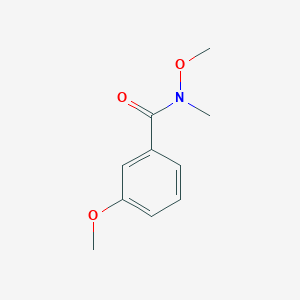
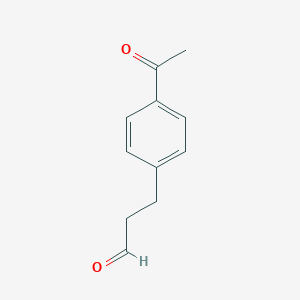
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
